molecular formula C11H18N2O2 B6626339 2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol

2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol

Cat. No.: B6626339
M. Wt: 210.27 g/mol
InChI Key: CDNARBNBKFTCLW-UHFFFAOYSA-N
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Description

2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol is an organic compound that features a pyridine ring substituted with an ethylamino group and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol typically involves the reaction of 2-chloroethanol with 2-ethylaminopyridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylamino group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ethoxyethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)pyridine: Similar structure but lacks the ethoxyethanol moiety.

    2-(2-Pyridyl)ethylamine: Similar structure but lacks the ethoxyethanol moiety.

    2-(2-Pyridinyl)ethanol: Similar structure but lacks the ethylamino group.

Uniqueness

2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol is unique due to the presence of both the ethylamino and ethoxyethanol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-[ethyl(pyridin-2-yl)amino]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-13(7-9-15-10-8-14)11-5-3-4-6-12-11/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNARBNBKFTCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOCCO)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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